molecular formula C21H27ClO6 B605268 L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)- CAS No. 748816-43-5

L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-

Cat. No. B605268
M. Wt: 410.891
InChI Key: GLYAVTUPQOQHAD-MOBTWWNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL12180 is a bioactive chemical.

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been utilized in the synthesis of novel L-ido and L-altro configured 6-chloro-1,5,6-trideoxyiminohexitols, demonstrating a highly diastereoselective chlorocyclisation process (Szolcsányi & Gracza, 2006).
  • Research has explored the synthesis of 1,5-Anhydro-d-glycero-d-gluco-heptitol derivatives as potential inhibitors of bacterial heptose biosynthetic pathways, although the synthesized compounds did not exhibit expected inhibitory activities (Blaukopf et al., 2017).

Catalysis and Method Development

  • Studies have highlighted the use of the compound in the development of novel dipeptide synthons, indicating its potential application in peptide synthesis and structural analysis through X-ray crystal-structure analysis (Suter et al., 2000).
  • Research on chlorodifluoromethylations in the 1-position of 1,2-unsaturated monosaccharide derivatives revealed its potential in regioselective synthesis processes, with moderate to good yields and detailed structural analyses provided by X-ray analyses (Wegert et al., 2005).

Stereoselectivity and Structural Studies

  • Investigations into the synthesis of methyl alpha-L-vancosaminide from di-O-acetyl-L-rhamnal showcased the compound's role in introducing cis amino alcohol functionality, indicating its relevance in stereochemical studies and organic synthesis (Smith & Giuliano, 2000).
  • The compound's role in free-radical mediated synthesis of enantiomerically pure, highly functionalized inositols from carbohydrates underlines its significance in stereocontrolled synthesis, offering valuable insights into stereoselectivity and chemical yield optimization (Marco-Contelles et al., 2001).

properties

CAS RN

748816-43-5

Product Name

L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-

Molecular Formula

C21H27ClO6

Molecular Weight

410.891

IUPAC Name

(Z)-7-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]hept-4-enoic acid

InChI

InChI=1S/C21H27ClO6/c22-15-6-5-7-17(12-15)27-13-16(23)10-11-20-18(19(24)14-28-20)8-3-1-2-4-9-21(25)26/h1-2,5-7,10-12,16,18-20,23-24H,3-4,8-9,13-14H2,(H,25,26)/b2-1-,11-10+/t16-,18+,19+,20-/m1/s1

InChI Key

GLYAVTUPQOQHAD-MOBTWWNESA-N

SMILES

O=C(O)CC/C=C\CC[C@@H]1[C@@H](/C=C/[C@@H](O)COC2=CC=CC(Cl)=C2)OC[C@@H]1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AL12180

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-
Reactant of Route 2
L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-
Reactant of Route 3
L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-
Reactant of Route 4
L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-
Reactant of Route 5
L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-
Reactant of Route 6
L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-

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